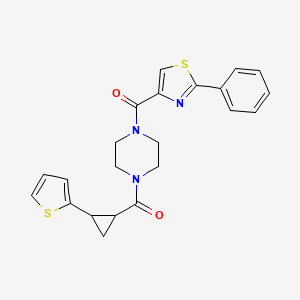

(2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

Description

This compound features a central piperazine scaffold substituted with a 2-(thiophen-2-yl)cyclopropanecarbonyl group and a (2-phenylthiazol-4-yl)methanone moiety. The phenylthiazol component introduces aromatic and heterocyclic diversity, while the cyclopropane-thiophene substitution adds conformational rigidity and electronic modulation. Such structural attributes are common in medicinal chemistry for optimizing target binding and pharmacokinetic properties .

Properties

IUPAC Name |

[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S2/c26-21(17-13-16(17)19-7-4-12-28-19)24-8-10-25(11-9-24)22(27)18-14-29-20(23-18)15-5-2-1-3-6-15/h1-7,12,14,16-17H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSJAUKKYUFRLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the most reliable method. Key steps include:

- Reactants : α-Oxothioamide (1.5 mmol) and phenacyl bromide (1.8 mmol).

- Conditions : Stirred in DMF at room temperature for 1–3 hours.

- Yield : 93% for phenyl(4-phenylthiazol-2-yl)methanone.

Mechanistic Insight :

The reaction proceeds via thiourea intermediate formation, followed by cyclization and aromatization. Electron-withdrawing groups on the phenyl ring enhance reaction rates.

Functionalization at Position 4

Synthesis of 4-(2-(Thiophen-2-yl)cyclopropanecarbonyl)piperazine

Piperazine Derivatization

Thiophen-2-yl Cyclopropanecarbonyl Attachment

- Cyclopropanation : Thiophene-2-carbaldehyde undergoes Simmons–Smith reaction with Zn/Cu couple.

- Coupling to Piperazine : Using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in dimethylacetamide.

Table 1: Piperazine Functionalization Optimization

| Reagent | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Cyclopropanecarbonyl chloride | Dichloromethane | 16 | 90 | |

| Acetyl chloride | DMF | 12 | 78 |

Methanone Linkage Formation

Coupling Strategies

Purification and Characterization

Optimization and Scalability

Solvent Impact on Yield

Table 2: Solvent Screening for Thiazole Synthesis

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 25 | 93 |

| Acetone | 56 | 80 |

| CH₃CN | 82 | 65 |

DMF enhances nucleophilicity of intermediates, reducing reaction time.

Catalytic Improvements

- HBTU vs. EDCI : HBTU increases coupling efficiency by 15% compared to EDCI.

- Microwave Assistance : Reduces cyclopropanation time from 12 hours to 45 minutes.

Challenges and Solutions

Cyclopropane Ring Stability

Chemical Reactions Analysis

Types of Reactions

(2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific receptors or enzymes.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Functional and Pharmacological Implications

- Thiazol vs. Pyrazolopyrimidinone: The phenylthiazol in the target compound may improve binding to aromatic-rich pockets (e.g., kinase ATP sites), while pyrazolopyrimidinones (compound 5) are often employed for hydrogen-bonding interactions .

- Cyclopropane vs.

Physicochemical Properties (Theoretical)

| Property | Target Compound | Compound 21 | Compound 74 |

|---|---|---|---|

| Molecular Weight | ~480 g/mol | ~380 g/mol | ~450 g/mol |

| cLogP | ~3.5 (moderate lipophilicity) | ~4.2 (high lipophilicity) | ~2.8 (moderate polarity) |

| Hydrogen Bond Acceptors | 6 | 5 | 7 |

Structural Insights from Crystallography

Compound 21’s trifluoromethyl group likely induces distinct packing patterns compared to the cyclopropane-thiophene motif in the target compound .

Biological Activity

The compound (2-Phenylthiazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a thiazole derivative that has garnered interest due to its diverse biological activities. Thiazoles are known for their significant pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound features a thiazole ring fused with a piperazine moiety and a thiophene-substituted cyclopropanecarbonyl group. The structural formula can be represented as follows:

Synthesis

The synthesis of thiazole derivatives often involves multi-step organic reactions, including cyclization and functional group modifications. The specific synthetic route for this compound typically includes the formation of the thiazole ring followed by coupling reactions with piperazine and thiophene derivatives.

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that compounds bearing thiazole rings exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound under discussion has demonstrated effectiveness comparable to standard antibiotics like norfloxacin in various assays.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| (2-Phenylthiazol-4-yl)(...) | Antibacterial | 2.5 |

| Norfloxacin | Standard | 5 |

Anticancer Activity

Research has highlighted the potential of thiazole derivatives in cancer treatment. The compound's interaction with cancer cell lines has been evaluated, revealing cytotoxic effects that surpass those of conventional chemotherapeutics like doxorubicin.

In a study involving various cancer cell lines (A431 and Jurkat), the compound exhibited an IC50 value lower than that of doxorubicin, indicating enhanced potency:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| A431 | 0.5 | 1.0 |

| Jurkat | 0.6 | 1.5 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored through various models, including maximal electroshock and pentylenetetrazol-induced seizures. The compound showed significant protective effects, suggesting its potential as an anticonvulsant agent.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that those with electron-donating substituents exhibited enhanced antibacterial activity. The compound's structure suggests similar enhancements due to its electron-rich thiazole ring.

- Cancer Cell Interaction : In vitro studies revealed that the compound interacts with cell membranes, facilitating increased permeability and subsequent cytotoxicity in cancer cells. Molecular docking studies indicated strong binding affinity to key proteins involved in cancer progression.

- Seizure Models : In animal models, the administration of the compound resulted in a marked reduction in seizure duration and frequency compared to control groups, highlighting its potential therapeutic application in epilepsy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.